3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

Overview

Description

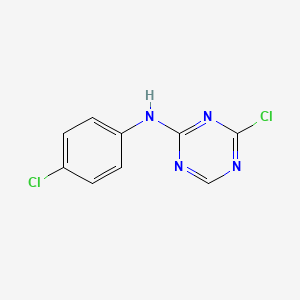

“3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound has a trifluoromethyl group (CF3), which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .

Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, such as “this compound”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring, an amino group (NH2), a hydroxy group (OH), and a trifluoromethyl group (CF3) . The presence of these functional groups can significantly influence the compound’s chemical behavior and reactivity.Chemical Reactions Analysis

Trifluoromethylpyridine derivatives are known to participate in various chemical reactions . For example, they can be used as reactants in the preparation of aminopyridines through amination reactions . They can also act as catalytic ligands for regioselective preparation of other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

1. Synthesis of Poly-Substituted Pyridines

A study by Chen et al. (2010) introduces a new strategy for synthesizing poly-substituted pyridines, which includes 3-H, 3-F, and 3-trifluoromethyl pyridines. This method, based on C-F bond breaking, produces high yields under metal-free conditions, making it a significant advancement in pyridine synthesis (Chen et al., 2010).

2. Chemical Synthesis and Functionalization

Goure (1993) discusses the synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)-pyridine-5-carboxylates, highlighting methodologies for introducing electrophiles at the 3-position and elaborating substituents at the 2- and 5-positions. This work emphasizes the adaptability and utility of trifluoromethyl groups in chemical synthesis (Goure, 1993).

3. Novel Synthetic Routes

Narsaiah et al. (1994) describe an interesting method for obtaining 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines, showcasing the versatility of 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine in creating novel compounds (Narsaiah et al., 1994).

4. Catalytic Applications

In the field of catalysis, Nagae et al. (2015) explored the aminomethylation of ortho-pyridyl C-H bonds, using group 3 metal triamido complexes. This research highlights the potential for using this compound in catalytic processes (Nagae et al., 2015).

5. Biological Applications

In the biological domain, Curtis et al. (2007) synthesized diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. This indicates the relevance of this compound derivatives in medicinal chemistry (Curtis et al., 2007).

Mechanism of Action

Target of Action

Similar compounds such as 4-amino-2-(trifluoromethyl)pyridine are involved in many syntheses of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .

Mode of Action

It’s known that similar compounds can undergo a chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .

Biochemical Pathways

Similar compounds are known to be involved in the protection of crops from pests . They are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

Similar compounds are known to have a wide range of applications in the agrochemical and pharmaceutical industries .

Action Environment

Similar compounds are known to be stable and readily prepared, making them environmentally benign .

Safety and Hazards

As with any chemical compound, handling “3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine” requires appropriate safety measures . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with potential risks including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Biochemical Analysis

Biochemical Properties

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of active pharmaceutical ingredients, such as naporafenib, a RAF inhibitor used in cancer treatment . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the compound’s efficacy.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of key signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins essential for cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s trifluoromethyl group is particularly important for its binding affinity, as it can form strong interactions with the active sites of enzymes . These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . Understanding these pathways is essential for predicting the compound’s behavior and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues . The compound’s localization and distribution can influence its activity and effectiveness in different biological contexts.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

properties

IUPAC Name |

3-amino-2-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(10)3(12)1-2-11-5/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLBWQRMWAZISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280607 | |

| Record name | 3-Amino-2-(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227581-79-4 | |

| Record name | 3-Amino-2-(trifluoromethyl)-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1459516.png)

![4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1459517.png)

![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)

![Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459538.png)